1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide
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Overview
Description
1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is a complex organic compound featuring a unique structure with two naphtho[1,2-d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide typically involves multiple steps. One common method involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol to form N-(1-naphthyl)thiophene-2-carboxamide. This intermediate is then treated with phosphorus pentasulfide in anhydrous pyridine to yield the corresponding thioamide. Oxidation of the thioamide with potassium ferricyanide in an alkaline medium results in the formation of the naphtho[1,2-d]thiazole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitrating agents, bromine, formylating agents, and acylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of organic luminophores and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Thien-2-yl)naphtho[1,2-d]thiazole: Similar in structure but contains a thiophene fragment instead of the butenyl group.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Contains a triazole ring instead of the naphtho[1,2-d]thiazole moiety.
Uniqueness
1-Methyl-2-(2-((1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium bromide is unique due to its dual naphtho[1,2-d]thiazole structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
73075-42-0 |
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Molecular Formula |
C29H25BrN2S2 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2Z)-1-methyl-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole;bromide |
InChI |
InChI=1S/C29H25N2S2.BrH/c1-4-19(17-26-30(2)28-22-11-7-5-9-20(22)13-15-24(28)32-26)18-27-31(3)29-23-12-8-6-10-21(23)14-16-25(29)33-27;/h5-18H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AKFPWVROJDSWFH-UHFFFAOYSA-M |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)C.[Br-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=CC6=CC=CC=C65)C.[Br-] |
Origin of Product |
United States |
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